2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide
Overview
Description
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Antibacterial Activities
A study by Ahmad et al. (2010) demonstrated the synthesis of N'-arylmethylidene derivatives of 2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides, starting from saccharine. These compounds underwent evaluations for their antioxidant and antibacterial properties. The research highlights the facile synthesis route and the potential bioactivity of these compounds, suggesting their utility in developing new therapeutic agents with antioxidant and antibacterial efficacy (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).
Synthesis of Derivatives for Biological Activities
In another study, derivatives of 1,4-benzothiazin-2-yl were synthesized for antimicrobial activity testing. Kalekar, Bhat, and Koli (2011) synthesized the (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid and its esterified form, proceeding to create Mannich bases for antibacterial and antifungal screening. This research underscores the synthetic flexibility of benzothiazin compounds and their potential as antimicrobial agents (Kalekar, Bhat, & Koli, 2011).
Synthesis and Anticonvulsant Evaluation
Kumar et al. (2011) designed and synthesized 1,3-benzothiazol-2-yl hydrazones/acetohydrazones, evaluating them for anticonvulsant activity and neurotoxicity. The study highlights one compound, BT 15, with promising anticonvulsant properties. This suggests the potential of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide derivatives in the development of anticonvulsant medications (Kumar, Shrivastava, Pandeya, Tripathi, & Stables, 2011).
Novel Synthesis Approaches
Research by Tverdokhlebov et al. (2008) explored the synthesis of pyrrolo[2,1-b][1,3]benzothiazines, showcasing a novel approach that emphasizes the chemical versatility and synthetic potential of benzothiazin compounds. This work not only advances the methodology for synthesizing complex heterocycles but also opens new avenues for creating biologically active molecules with benzothiazine frameworks (Tverdokhlebov, Andrushko, Tolmachev, Shishkina, & Shishkin, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide is Peptide deformylase , an enzyme found in bacteria . This enzyme plays a crucial role in the bacterial protein synthesis process, making it an attractive target for antibacterial agents .
Mode of Action
This inhibition disrupts the protein synthesis process in bacteria, leading to their death .
Biochemical Pathways
The compound affects the protein synthesis pathway in bacteria. By inhibiting peptide deformylase, it prevents the removal of formyl groups from nascent proteins, a critical step in protein maturation . This disruption in the protein synthesis pathway leads to the death of the bacteria .
Result of Action
The result of the compound’s action is the death of the bacteria. By inhibiting peptide deformylase, the compound disrupts protein synthesis, a vital process for the survival and growth of bacteria . This leads to the death of the bacteria, effectively treating the bacterial infection .
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c11-13-9(14)5-8-10(15)12-6-3-1-2-4-7(6)16-8/h1-4,8H,5,11H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRORGHKZBEAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392583 | |
Record name | 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-65-0 | |
Record name | 3,4-Dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175202-65-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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